molecular formula C8H10BrN5 B1377239 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1422006-33-4

3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1377239
CAS RN: 1422006-33-4
M. Wt: 256.1 g/mol
InChI Key: JASCPMGZADDPOW-UHFFFAOYSA-N
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Description

“3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C8H10BrN5 . It is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds that have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of “3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine” consists of a pyrazolo[3,4-d]pyrimidine core with a bromine atom at the 3-position and an isopropyl group at the 2-position . The 4-position of the pyrimidine ring is substituted with an amine group .

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. Inhibition of CDK2 is a promising strategy for cancer therapy as it can halt the proliferation of tumor cells. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .

Antitumor Activity: Cell Cycle Arrest and Apoptosis Induction

Further research into this compound has revealed its ability to induce cell cycle arrest and apoptosis in tumor cells. This dual activity makes it an attractive candidate for antitumor drugs. The compound has demonstrated potent effects in altering cell cycle progression and inducing apoptosis within HCT cells, which are crucial mechanisms for inhibiting cancer growth .

Molecular Docking and Drug Design

The structure of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine allows it to fit well into the active site of CDK2, as confirmed by molecular docking simulations. This property is essential for the design of new drugs targeting CDK2, providing a basis for the development of more potent and selective inhibitors .

Antibacterial Applications

Apart from its antitumor potential, this compound has also been evaluated for its antibacterial activity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This broad-spectrum antibacterial activity opens up possibilities for its use in treating various bacterial infections .

Pharmacokinetics and ADMET Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted to predict the pharmacokinetic properties of this compound. These studies are crucial for understanding the drug-likeness and potential side effects of the compound before advancing to clinical trials .

Synthesis and Chemical Biology

The compound’s synthesis involves interesting chemistry that can be applied to the field of chemical biology. Its structure allows for various substitutions, which can be exploited to study the relationship between chemical structure and biological activity, aiding in the discovery of new biologically active molecules .

Enzymatic Inhibitory Activity

The enzymatic inhibitory activity of this compound against CDK2/cyclin A2 has been achieved for the most potent anti-proliferative compounds. This activity is significant for understanding the mechanism of action and for the potential development of enzyme-specific drugs .

Drug-Likeness and Structure-Activity Relationship (SAR)

The drug-likeness of this compound has been assessed using the Boiled Egg chart, which helps in predicting the likelihood of a compound being absorbed by the human body. Additionally, SAR studies help in identifying the key structural features required for the observed antitumor activity .

Future Directions

The future directions for the study of “3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine” and related compounds could involve further exploration of their potential as TRK inhibitors . Additionally, their synthesis methods could be optimized, and their physical and chemical properties could be studied in more detail.

properties

IUPAC Name

3-bromo-2-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN5/c1-4(2)14-6(9)5-7(10)11-3-12-8(5)13-14/h3-4H,1-2H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASCPMGZADDPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2C(=NC=NC2=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 3
3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 4
3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 5
3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 6
3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

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